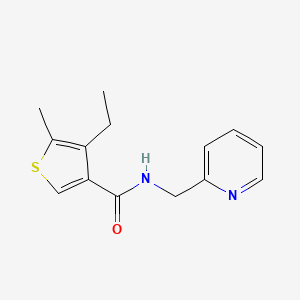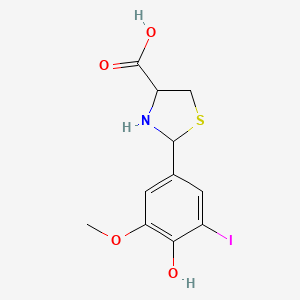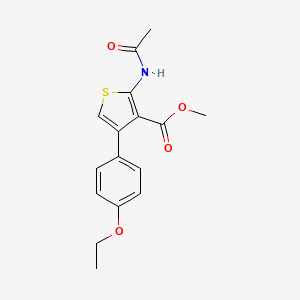
4-ethyl-5-methyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-methyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'PETCM' and has been used in various laboratory experiments due to its unique properties and potential applications.
Mécanisme D'action
PETCM acts as a positive allosteric modulator of α7nAChR, enhancing the receptor's activity and increasing the release of neurotransmitters such as acetylcholine and glutamate. This mechanism of action has been studied extensively and has shown potential for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
PETCM has been found to have various biochemical and physiological effects, including improving cognitive function and memory retention. It has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PETCM has several advantages for laboratory experiments, including its high affinity for α7nAChR and its ability to enhance receptor activity. However, its limitations include its high cost and limited availability.
List of
Orientations Futures
1. Investigation of PETCM's potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
2. Development of PETCM-based drugs with improved pharmacokinetic properties.
3. Study of PETCM's anti-inflammatory properties and potential in the treatment of inflammatory diseases.
4. Investigation of PETCM's potential as a tool for studying the role of α7nAChR in various physiological processes.
5. Development of PETCM analogues with improved binding affinity and selectivity for α7nAChR.
Méthodes De Synthèse
The synthesis of PETCM involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as EDC/HOBt. The resulting compound is then purified through column chromatography to obtain pure PETCM.
Applications De Recherche Scientifique
PETCM has been used in various scientific research applications, including as a ligand for specific receptor binding studies. It has been found to bind to the alpha-7 nicotinic acetylcholine receptor (α7nAChR) with high affinity, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-10(2)18-9-13(12)14(17)16-8-11-6-4-5-7-15-11/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYKSWVESHEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)
![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-[5-(hydroxymethyl)-2-furyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5179664.png)
![ethyl 4-[3-(2-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5179677.png)
![2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5179680.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5179684.png)

![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)